1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine
Description
Molecular Formula: C₉H₁₅N₃O
Structural Features:
- A pyrazole core with an amine group at position 3.
- A tetrahydropyran (oxan-4-yl)methyl substituent at position 1, introducing a six-membered oxygen-containing heterocycle.
Key Properties: - Molecular Weight: 188.23 g/mol (from building block data) .
- Pharmacological Relevance: Serves as a critical intermediate in the synthesis of cirtociclib (INN List 132), a cyclin-dependent kinase inhibitor with antineoplastic applications .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-1-4-12(11-9)7-8-2-5-13-6-3-8/h1,4,8H,2-3,5-7H2,(H2,10,11) |
InChI Key |
QEPILCRKOIFUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of oxan-4-ylmethyl halides with 1H-pyrazol-3-amine under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted pyrazoles or oxan derivatives.
Scientific Research Applications
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives
Substituent-Driven Property Modifications
Solubility and Lipophilicity :
- The oxan-4-ylmethyl group (target compound) introduces an ether oxygen, improving aqueous solubility compared to adamantyl or phenyl derivatives. This is critical for oral bioavailability in drugs like cirtociclib .
- Adamantyl substituents () drastically increase lipophilicity, favoring blood-brain barrier penetration but risking poor solubility .
- Halogenated aryl groups (e.g., 2-chloro-4-fluorophenyl) balance hydrophobicity and electronic effects, enhancing protein binding via halogen bonds .
Synthetic Accessibility :
- Oxan-4-ylmethyl and 2-methylphenylmethyl derivatives are commercially available, suggesting straightforward alkylation or coupling protocols .
- Adamantyl and chloropyridyl groups may require specialized reagents (e.g., bromoadamantane) or metal-catalyzed cross-coupling reactions, increasing synthetic complexity .
Pharmacological Implications: The target compound’s tetrahydropyran moiety likely contributes to conformational rigidity, optimizing interactions with kinase active sites .
Biological Activity
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for its versatility in biological applications. The oxan moiety contributes to its unique chemical properties, influencing its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections. The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma) cells. The observed IC50 values indicate a promising level of potency compared to existing chemotherapeutics .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling and metabolism. These interactions may modulate pathways critical for cell growth and survival, particularly in cancerous cells.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine | Moderate | Low | Different substitution pattern |
| 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine | High | Moderate | Chloro group enhances reactivity |
| 4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amines | Significant | High | Bromination may enhance biological activity |
This table illustrates how variations in the chemical structure can influence both antimicrobial and anticancer activities.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating the compound's effect on A549 lung cancer cells, researchers reported a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound could be developed into a lead candidate for lung cancer therapy due to its selective toxicity towards cancerous cells while sparing normal cells .
Case Study 2: Antimicrobial Action
Another study focused on the antimicrobial properties against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial activity. This positions the compound as a potential candidate for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
